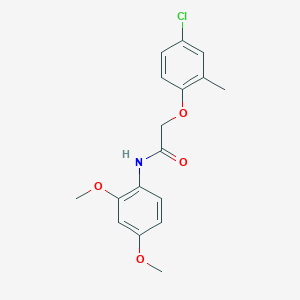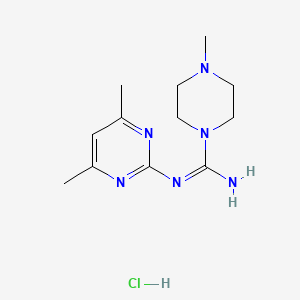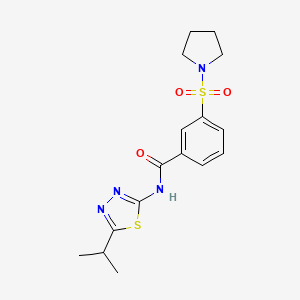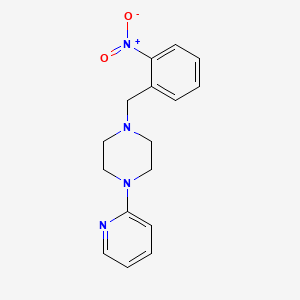![molecular formula C14H13NO5 B5702255 methyl [4-(2-furoylamino)phenoxy]acetate](/img/structure/B5702255.png)
methyl [4-(2-furoylamino)phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [4-(2-furoylamino)phenoxy]acetate, also known as MFA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. It is a derivative of fenofibrate, which is used to treat hyperlipidemia.
Mecanismo De Acción
The mechanism of action of methyl [4-(2-furoylamino)phenoxy]acetate is not fully understood. However, it has been proposed that methyl [4-(2-furoylamino)phenoxy]acetate activates peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ) pathways. These pathways regulate lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects:
Methyl [4-(2-furoylamino)phenoxy]acetate has been shown to decrease the levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol. It also increases the levels of high-density lipoprotein (HDL) cholesterol. methyl [4-(2-furoylamino)phenoxy]acetate has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. It also has anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. methyl [4-(2-furoylamino)phenoxy]acetate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [4-(2-furoylamino)phenoxy]acetate has several advantages for lab experiments. It is easy to synthesize and purify. It has a high potency and a low toxicity. However, it also has some limitations. It is not water-soluble, which makes it difficult to administer to animals. It has a short half-life, which requires frequent dosing.
Direcciones Futuras
Methyl [4-(2-furoylamino)phenoxy]acetate has great potential for therapeutic applications. Future research should focus on its role in the treatment of metabolic disorders, cardiovascular diseases, and neurodegenerative disorders. The development of water-soluble derivatives of methyl [4-(2-furoylamino)phenoxy]acetate could improve its bioavailability and efficacy. The investigation of its mechanism of action and its interaction with other signaling pathways could lead to the identification of new drug targets. The use of methyl [4-(2-furoylamino)phenoxy]acetate in combination with other drugs could enhance its therapeutic effects.
Métodos De Síntesis
Methyl [4-(2-furoylamino)phenoxy]acetate is synthesized by reacting 4-(2-furoylamino)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction takes place in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Methyl [4-(2-furoylamino)phenoxy]acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. It has also been investigated for its role in cardiovascular diseases, neurodegenerative disorders, and metabolic disorders.
Propiedades
IUPAC Name |
methyl 2-[4-(furan-2-carbonylamino)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-18-13(16)9-20-11-6-4-10(5-7-11)15-14(17)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZXZWAJHOWUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807208 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5-dimethoxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5702215.png)
![2-hydrazino-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5702221.png)
![N-(5-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5702234.png)

![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5702250.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5702263.png)
![3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5702268.png)

![4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5702276.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5702308.png)